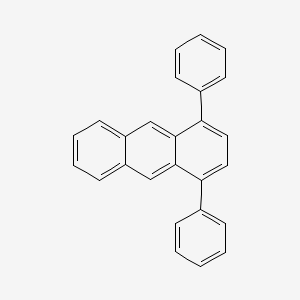
1,4-Diphenylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diphenylanthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of an anthracene core with phenyl groups attached at the 1 and 4 positions. This compound is known for its photophysical properties, including fluorescence, making it useful in various scientific and industrial applications .
準備方法
1,4-Diphenylanthracene can be synthesized through several methods. One common synthetic route involves the Suzuki–Miyaura cross-coupling reaction. This method uses 1,4-dibromoanthracene and phenylboronic acids as starting materials, with a palladium catalyst (Pd(PPh3)4) to facilitate the reaction . The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields.
化学反応の分析
1,4-Diphenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings or the anthracene core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,4-Diphenylanthracene has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: It serves as a marker in biological assays and imaging techniques.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
作用機序
The mechanism by which 1,4-diphenylanthracene exerts its effects is primarily through its photophysical properties. When exposed to light, it absorbs photons and reaches an excited state. This excited state can then release energy in the form of fluorescence. The molecular targets and pathways involved include interactions with other molecules through π-π stacking and hydrogen bonding .
類似化合物との比較
1,4-Diphenylanthracene can be compared with other anthracene derivatives such as 9,10-diphenylanthracene and 2,2’-bianthracene. While all these compounds share similar photophysical properties, this compound is unique in its specific substitution pattern, which affects its fluorescence quantum yield and stability. For example, 9,10-diphenylanthracene is also used in OLEDs but has different emission characteristics .
特性
CAS番号 |
1714-16-5 |
|---|---|
分子式 |
C26H18 |
分子量 |
330.4 g/mol |
IUPAC名 |
1,4-diphenylanthracene |
InChI |
InChI=1S/C26H18/c1-3-9-19(10-4-1)23-15-16-24(20-11-5-2-6-12-20)26-18-22-14-8-7-13-21(22)17-25(23)26/h1-18H |
InChIキー |
ZIESDBCHTYVUNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC4=CC=CC=C4C=C23)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


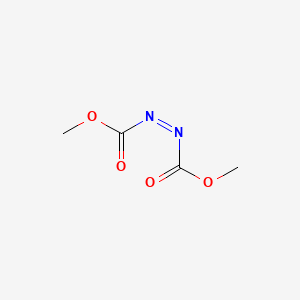
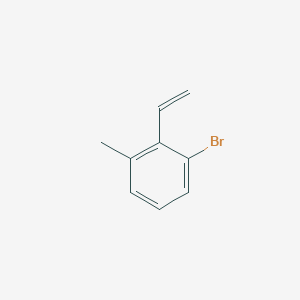
![Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13124731.png)
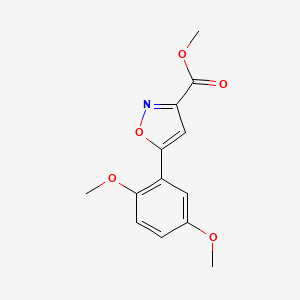

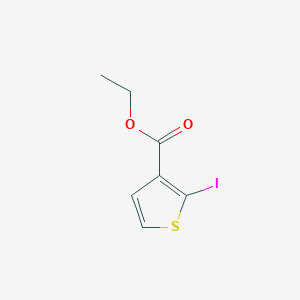
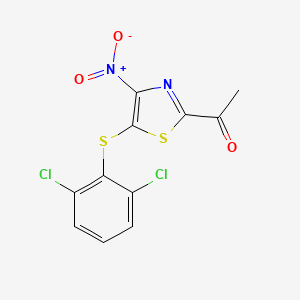

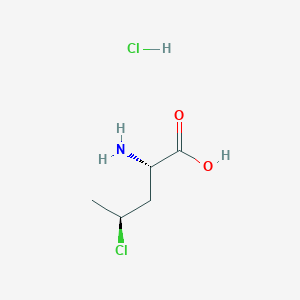
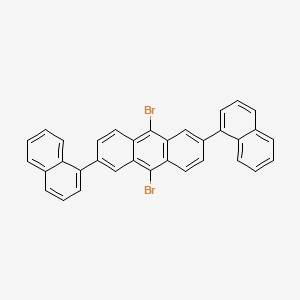
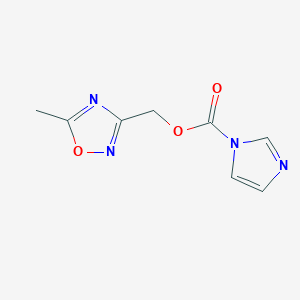
![17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide](/img/structure/B13124776.png)
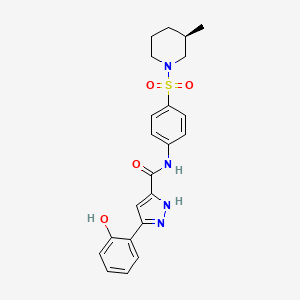
![4,7-Dichloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13124792.png)
